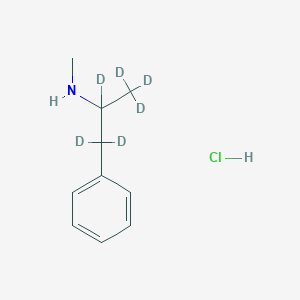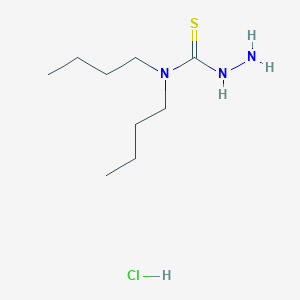
Sulfentrazone-desmethyl
Overview
Description
Sulfentrazone-desmethyl is a metabolite of sulfentrazone, a broad-spectrum herbicide used primarily in agriculture to control a variety of weeds. Sulfentrazone itself is known for its effectiveness in inhibiting the enzyme protoporphyrinogen oxidase, which leads to the accumulation of protoporphyrin IX, a potent photosensitizer that causes lipid peroxidation and cell membrane disruption in plants .
Mechanism of Action
Target of Action
Sulfentrazone-desmethyl primarily targets the enzyme protoporphyrinogen oxidase (PPO) in plants . This enzyme plays a crucial role in the biosynthesis of chlorophyll, which is essential for photosynthesis .
Mode of Action
this compound acts by inhibiting the activity of PPO . This inhibition leads to an accumulation of protoporphyrin IX in the plant cells . Protoporphyrin IX is a potent photosensitizer that activates oxygen, leading to lipid peroxidation . Both light and oxygen are required for this process, which ultimately results in the death of the plant .
Biochemical Pathways
The inhibition of PPO by this compound disrupts the heme and chlorophyll biosynthesis pathways in plants . The accumulation of protoporphyrin IX due to this disruption leads to the production of reactive oxygen species, causing oxidative damage to the plant cells .
Pharmacokinetics
Sulfentrazone is known to have high aqueous solubility and is volatile . It is mobile with a high potential to leach to groundwater . It can be very persistent in soil and aquatic systems . These properties may influence the bioavailability of this compound.
Result of Action
The primary result of this compound’s action is the death of the plant. The visible effects on whole plants are chlorosis (yellowing of the leaves) and desiccation (drying out), caused by the inhibition of PPO . The accumulation of protoporphyrin IX leads to lipid peroxidation, causing damage to the plant cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the herbicidal activity of Sulfentrazone is known to be enhanced when applied in conjunction with certain surfactants . Additionally, the persistence of Sulfentrazone in soil and aquatic systems suggests that it may remain active in the environment for extended periods . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfentrazone-desmethyl involves the demethylation of sulfentrazone. One common method includes the use of halogenating reagents to react with 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-2,4-dihydro-5-methyl-3H-1,2,4-triazol-3-one. This intermediate is then coupled with methanesulfonamide under the catalysis of a copper or palladium catalyst to produce sulfentrazone .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Sulfentrazone-desmethyl undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of desmethylated products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include hydroxylated and desmethylated derivatives, which can further undergo secondary reactions to form more complex compounds .
Scientific Research Applications
Sulfentrazone-desmethyl has several applications in scientific research:
Biology: Studies on its effects on plant physiology help in understanding the mechanisms of herbicide action and resistance.
Medicine: Research on its potential toxicological effects contributes to the assessment of human and animal health risks.
Industry: It is used in the development of new herbicidal formulations and agrochemical products.
Comparison with Similar Compounds
Similar Compounds
- Amicarbazone
- Carfentrazone
- Flumioxazin
Uniqueness
Sulfentrazone-desmethyl is unique due to its specific structural modifications, which may confer different physicochemical properties and biological activities compared to other triazolinone herbicides. Its desmethylated form can provide insights into the metabolic pathways and degradation products of sulfentrazone, aiding in the development of more effective and environmentally friendly herbicides .
Properties
IUPAC Name |
N-[2,4-dichloro-5-[4-(difluoromethyl)-5-oxo-1,2,4-triazol-1-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2N4O3S/c1-22(20,21)16-7-3-8(6(12)2-5(7)11)18-10(19)17(4-15-18)9(13)14/h2-4,9,16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZJLGDHAGKUSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1Cl)Cl)N2C(=O)N(C=N2)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134391-02-9 | |
| Record name | Sulfentrazone-desmethyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HCJ88XN2HV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)-1,3-pentadien-1-yl]-1,3,3-trimethyl-3H-indoliumchloride](/img/structure/B1436128.png)
![[1,2,4]Triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/structure/B1436129.png)


![5,6-dibromo-7-methyl-1H,2H,3H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1436135.png)

![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-amine trihydrochloride](/img/structure/B1436138.png)
![(3aR,5R,6S,7R,7aR)-3a,7,7a-trideuterio-5-(hydroxymethyl)-2-methyl-5,6-dihydropyrano[3,2-d][1,3]thiazole-6,7-diol](/img/structure/B1436139.png)
![2-[(2,6-Dimethoxypyridin-3-yl)oxy]acetic acid](/img/structure/B1436140.png)



![1-[(4-Methoxyphenyl)methyl]-7H-pyrrolo[2,3-b]pyridin-4-one](/img/structure/B1436146.png)

